

fenarimol in vivo toxicity prediction from in vitro data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fenarimol

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PBTK Modeling & Reverse Dosimetry for Fenarimol

This section addresses the core methodology for translating in vitro findings to in vivo predictions.

Q: What is the most validated computational method to predict in vivo developmental toxicity of fenarimol from in vitro data? **A:** The most validated method is the **Physiologically Based Toxicokinetic (PBTK) modeling-facilitated reverse dosimetry (PBTK-RD)** approach [1].

- **Concept:** This method uses a computational model to simulate the Absorption, Distribution, Metabolism, and Excretion (ADME) of **fenarimol** in a whole organism. Reverse dosimetry "reverses" the process: it starts with a toxic concentration measured in an in vitro assay and calculates the equivalent external dose (e.g., oral mg/kg) that would lead to that concentration in a target tissue in vivo [1].
- **Application for Fenarimol:** A minimal PBTK model for **fenarimol** has been developed in rats and humans. This model successfully translated in vitro toxicity data from a mouse embryonic stem cell differentiation assay (EST) into equivalent oral doses, which showed good correlation with reported in vivo benchmark dose (BMD) values in rats [1].
- **Key Benefit:** This approach directly addresses the major challenge of in vitro to in vivo extrapolation (IVIVE) by accounting for the complex ADME processes that are absent in cell culture systems [1].

Experimental Protocols & Data

Here you will find detailed methodologies and summarized quantitative data from recent studies.

Q: What are the key in vitro assays and associated protocols used for fenarimol toxicity testing? A:

The primary assays used are the Embryonic Stem Test (EST) for developmental toxicity and the Comet assay for genotoxicity.

- **Protocol 1: Embryonic Stem Test (EST) for Developmental Toxicity [1]**

- **Cell Line:** Mouse embryonic stem cell line (ES-D3).
- **Endpoint:** Inhibition of spontaneous differentiation into contracting cardiomyocytes.
- **Procedure:**
 - Culture ES-D3 cells and form 3D aggregates known as "embryoid bodies."
 - Expose the embryoid bodies to a range of concentrations of **fenarimol**.
 - Monitor and quantify the percentage of embryoid bodies that develop into contracting cardiomyocytes over a defined period (e.g., 10 days).
 - Determine the concentration that inhibits differentiation by 50% (IC50).

- **Protocol 2: Single-Cell Gel Electrophoresis (Comet) Assay for Genotoxicity [2]**

- **Cell Types:** Mammalian leukocytes (e.g., from mouse or rat) or plant cells (*Impatiens balsamina*).
- **Endpoint:** DNA strand breaks, measured by the migration of DNA from the nucleus under an electric field.
- **Procedure:**
 - Embed treated cells in agarose on a microscope slide.
 - Lyse cells to remove membranes and proteins, leaving "nucleoids."
 - Subject the nucleoids to electrophoresis.
 - Stain DNA with a fluorescent dye (e.g., ethidium bromide).
 - Analyze under a fluorescence microscope; DNA damage is visualized as a "comet" tail, and the percentage of DNA in the tail is quantified.

The table below summarizes key toxicity data and parameters for **fenarimol** from recent research:

Assay / Parameter	Description	Value / Finding	Source / Context
In Vitro Developmental Toxicity (EST)	Concentration inhibiting ES-D3 cell differentiation	IC50 used as input for PBTK-RD model	[1]

Assay / Parameter	Description	Value / Finding	Source / Context
In Vitro Genotoxicity (Comet Assay)	Induction of DNA strand breaks in mouse leukocytes	Significant increase at 0–96 ng/mL	[2]
Predicted In Vivo PoD (Rat)	Assay equivalent oral dose for developmental toxicity	Correlated well with reported BMD10 value	[1]
Key PBTK Parameter (Rat)	Fraction unbound in plasma (fu,p)	0.019	[1]
Key PBTK Parameter (Rat)	In vitro hepatic clearance (CL _{h, in vitro})	4.30 µL/min/million cells	[1]

Machine Learning & SAR for Toxicity Prediction

This section covers supplementary in silico approaches that can enhance your research.

Q: How can Machine Learning (ML) and Structure-Activity Relationships (SAR) be applied? A: ML and SAR models can predict toxicity and optimize compound design, serving as powerful tools for screening and prioritization.

- **Machine Learning for Toxicity Prediction [3]**
 - **Principle:** ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are trained on chemical structure data and historical toxicity assay results to predict the toxicological endpoints of new compounds.
 - **Best Practices:** For reliable models, ensure:
 - **Defined Endpoint:** The toxicity being predicted must be clear and specific.
 - **Unambiguous Algorithm:** The model's operation should be transparent.
 - **Defined Domain of Applicability:** Know the chemical space where the model's predictions are valid.
 - **Appropriate Validation:** Models must be internally and externally validated for robustness [3].
- **Structure-Activity Relationship (SAR) for Fenarimol Analogues [4]**

- **Finding:** Research on **fenarimol** analogues for antifungal activity revealed that **lower lipophilicity (Log D < 2.5)** was correlated with **better in vivo efficacy** in a larval model.
- **Troubleshooting Tip:** If your **fenarimol** analogue shows good in vitro potency but poor in vivo performance, consider modifying its structure to reduce its Log D value, as high lipophilicity can lead to issues like poor solubility, off-target binding, and rapid metabolism [4].

Troubleshooting Common Challenges

This FAQ section addresses specific problems you might encounter during your experiments.

Q: My in vitro model shows toxicity, but the PBTK-RD prediction seems to overestimate the safe in vivo dose. What could be wrong?

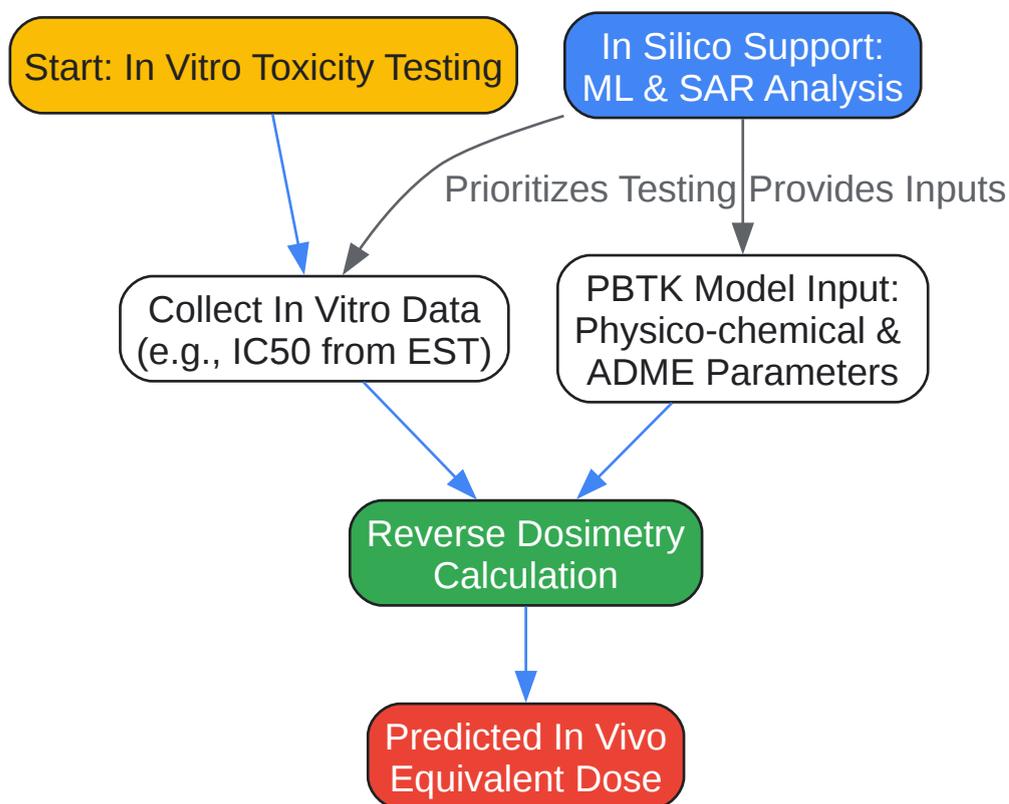
- **A:** Consider these factors:
 - **Metabolic Competence:** Your in vitro system may lack the full metabolic enzymes present in vivo. **Fenarimol** is known to be metabolized by cytochrome P450 enzymes [1] [2]. If your assay doesn't account for metabolic detoxification (or activation), the in vitro toxicity may be overestimated.
 - **Protein Binding:** The PBTK model uses the fraction unbound in plasma (f_u,p). Ensure you are using the correct, experimentally determined value for your calculations, as only the unbound fraction is considered biologically active [1].

Q: I am getting conflicting genotoxicity results for fenarimol. How should I interpret this?

- **A:** This is a known issue reported in the literature. **Fenarimol** has been shown to induce DNA damage in the Comet assay and in rat hepatocytes but can test negative in other assays, like those for chromosomal aberrations or mouse bone marrow micronucleus tests [2]. This suggests that:
 - Its genotoxic potential may be **assay- and species-specific**.
 - It may cause DNA strand breaks but not necessarily lead to chromosomal mutations or clastogenicity under all conditions. A weight-of-evidence approach, considering all available data, is recommended.

Workflow for Fenarimol Toxicity Prediction

The diagram below illustrates the integrated workflow for predicting **fenarimol**'s in vivo toxicity, combining in vitro data, PBTK modeling, and in silico tools.



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This technical support guide synthesizes the latest methodologies for **fenarimol** toxicity prediction. The PBTK-RD approach provides a robust quantitative framework, while ML and SAR offer valuable supportive insights.

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